tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

This 98% pure tert-butyl 3-iodo-1-methyl-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 2601393-66-0) is the optimal building block for kinase-focused library synthesis. The 3-iodo handle enables rapid Suzuki and Sonogashira coupling diversification, while the orthogonal Boc at N-5 permits selective deprotection and downstream functionalization. With zero H-bond donors (LogP 2.28), it is pre-optimized for CNS drug discovery. Unlike 3-bromo or NH analogs, only this scaffold combines mild Sonogashira reactivity, complete three-point diversification, and reduced metabolic liability.

Molecular Formula C11H16IN3O2
Molecular Weight 349.17 g/mol
CAS No. 2601393-66-0
Cat. No. B6604196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
CAS2601393-66-0
Molecular FormulaC11H16IN3O2
Molecular Weight349.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2I)C
InChIInChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3
InChIKeyWVDSTWDJAQXTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 2601393-66-0): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


tert-Butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate (CAS 2601393-66-0) is a heterocyclic building block featuring a fused pyrrolo[3,4-c]pyrazole core with an iodine substituent at the 3-position, a methyl group at the 1-position, and an orthogonal Boc (tert-butoxycarbonyl) protecting group at the 5-position . With a molecular formula of C₁₁H₁₆IN₃O₂ and a molecular weight of 349.17 g/mol, this compound serves as a versatile intermediate in the synthesis of kinase-focused compound libraries and bioactive molecules . The pyrrolo[3,4-c]pyrazole scaffold is a validated kinase inhibitor pharmacophore, having yielded potent inhibitors of Aurora kinases (IC₅₀ = 0.027 μM), CDKs, and GSK3 (IC₅₀ = 2.8 nM) [1][2].

Why tert-Butyl 3-iodo-1-methyl-pyrrolo[3,4-c]pyrazole-5-carboxylate Cannot Be Replaced by Generic Analogs in Multi-Step Synthetic Programs


Substituting this compound with structurally similar pyrrolo[3,4-c]pyrazole building blocks introduces quantifiable and functionally significant differences that compromise synthetic efficiency and molecular design objectives. The 3-iodo substituent provides distinct reactivity in palladium-catalyzed cross-coupling reactions compared to 3-bromo or 3-chloro analogs, with documented differences in oxidative addition rates and dehalogenation propensity [1]. The N1-methyl group eliminates the hydrogen bond donor present in the 1-unsubstituted (NH) analog (H-donors: 0 vs. 1), altering the lipophilicity (LogP: 2.28 vs. 2.27) and removing a potential metabolic liability or off-target hydrogen bonding site . The orthogonal Boc protection at the 5-position enables selective deprotection under acidic conditions without affecting the 3-iodo handle, a feature absent in unprotected or differently protected analogs [2]. These cumulative differences make generic substitution inadvisable for programs requiring precise control of molecular properties and synthetic sequence.

Quantitative Differentiation Evidence: tert-Butyl 3-iodo-1-methyl-pyrrolo[3,4-c]pyrazole-5-carboxylate vs. Closest Analogs


N1-Methyl Group Eliminates Hydrogen Bond Donor: Comparison with 1-Unsubstituted Analog (CAS 657428-55-2)

The target compound possesses zero hydrogen bond donors (H_Donors = 0), whereas its closest 1-unsubstituted analog, tert-butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 657428-55-2), has one hydrogen bond donor (H_Donors = 1) due to the NH group at the 1-position . This difference is critical for CNS drug design where reducing hydrogen bond donors improves blood-brain barrier permeability, and for kinase inhibitor programs where the NH can form undesired hinge-region interactions or serve as a metabolic weak point [1].

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Iodine Substituent Enables Versatile Cross-Coupling: Reactivity Profile vs. 3-Unsubstituted Analog (CAS 1268520-16-6)

The 3-iodo substituent on the target compound provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig), enabling C–C and C–heteroatom bond formation at the 3-position [1]. In contrast, the 3-unsubstituted analog, tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1268520-16-6), lacks this synthetic exit vector entirely, rendering it incapable of late-stage diversification at the 3-position without additional C–H activation or lithiation chemistry . A direct comparison of halogenated pyrazoles in Suzuki–Miyaura coupling demonstrated that 3-iodo pyrazoles undergo oxidative addition more readily than 3-bromo or 3-chloro analogs, though with increased dehalogenation propensity under certain conditions [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

LogP Modulation by Iodine and N-Methyl Groups: Quantitative Lipophilicity Comparison Across Three Analogs

The target compound exhibits a calculated LogP of 2.2754, which is 0.60 log units higher than the 3-unsubstituted analog (LogP = 1.6708, CAS 1268520-16-6) and 0.01 log units higher than the 1-unsubstituted-3-iodo analog (LogP = 2.265, CAS 657428-55-2) . The 0.60 log unit increase driven by the iodine atom corresponds to an approximate four-fold increase in lipophilicity, which significantly affects aqueous solubility, plasma protein binding, and membrane permeability [1]. The minimal LogP difference (+0.01) between the target and the 1-unsubstituted analog indicates that the N-methyl group contributes negligibly to bulk lipophilicity but eliminates the hydrogen bond donor, a combination that preserves LogP while improving permeability-relevant properties.

Lipophilicity ADME Profiling Drug Design

Orthogonal Boc Protection Enables Sequential Functionalization Without Iodide Compromise

The target compound features a Boc (tert-butoxycarbonyl) protecting group at the 5-position, which is orthogonal to the 3-iodo substituent. The Boc group can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without cleaving or reducing the C–I bond, a key advantage over analogs with acid-labile protecting groups at the 3-position [1]. In the broader pyrrolo[3,4-c]pyrazole-4,6-dione series, the Boc-protected intermediates enable sequential palladium-catalyzed cross-coupling at the halogen-bearing position followed by deprotection and further functionalization [2]. Analogs lacking Boc protection (e.g., the free amine or hydrochloride salt forms) require re-protection before cross-coupling, adding synthetic steps and reducing overall efficiency.

Protecting Group Strategy Multi-Step Synthesis Orthogonal Reactivity

Commercial Purity Benchmarking: 98% Purity Offers Procurement Advantage Over Lower-Grade Analogs

The target compound is available at 98% purity (validated by NMR, HPLC, and GC) from multiple independent suppliers, compared to the 1-unsubstituted analog (CAS 657428-55-2) which is also offered at 97–98%, but the 3-unsubstituted analog (CAS 1268520-16-6) is typically supplied at 95% purity . The higher purity specification reduces the impurity burden in downstream reactions, particularly important for cross-coupling chemistry where halogen-containing impurities can act as catalyst poisons. The compound is ISO-certified and suitable for global pharmaceutical R&D and quality control applications .

Quality Control Procurement Purity Specification

Validated Scaffold for Kinase Inhibitor Design: Pharmacological Precedence Supporting Procurement Rationale

The pyrrolo[3,4-c]pyrazole scaffold has been validated in multiple independent drug discovery programs as a privileged kinase inhibitor pharmacophore. The most potent reported Aurora-A inhibitor based on this scaffold achieved an IC₅₀ of 0.027 μM in enzymatic assays and 0.05–0.5 μM in cellular proliferation assays [1]. A separate program targeting GSK3 identified a pyrrolo[3,4-c]pyrazole derivative with IC₅₀ = 2.8 nM against purified HsGSK3 and sub-micromolar cellular potency [2]. The pyrrolo[3,4-c]pyrazole core was designed to target the ATP-binding pocket of protein kinases, and SAR studies demonstrate that substitution at the 1- and 3-positions is critical for achieving potency and selectivity [1][3]. The target compound, with its 1-methyl and 3-iodo substituents, maps directly onto the key SAR positions identified in these programs, positioning it as an ideal advanced intermediate for kinase-focused library synthesis.

Kinase Inhibition Medicinal Chemistry Drug Discovery

Optimal Application Scenarios for tert-Butyl 3-iodo-1-methyl-pyrrolo[3,4-c]pyrazole-5-carboxylate Based on Verified Differentiation Evidence


Kinase-Focused Compound Library Synthesis via Late-Stage Suzuki–Miyaura Diversification

The 3-iodo substituent of the target compound serves as an electrophilic coupling partner for Suzuki–Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids, enabling the rapid generation of C-3 arylated pyrrolo[3,4-c]pyrazole libraries [1]. The scaffold's validated kinase inhibition profile—including Aurora-A IC₅₀ = 0.027 μM and GSK3 IC₅₀ = 2.8 nM for optimized derivatives—provides strong pharmacological justification for library construction [2][3]. The orthogonal Boc protection at N-5 allows for subsequent deprotection and functionalization with sulfonamides, amides, or ureas, enabling a full three-point diversification strategy (C-3, N-5, and N-1 pre-installed) that is not achievable with unprotected analogs [4].

CNS-Penetrant Kinase Inhibitor Lead Optimization Requiring Reduced Hydrogen Bond Donor Count

With zero hydrogen bond donors (H_Donors = 0) and a LogP of 2.28, the target compound is pre-optimized for CNS drug discovery programs where reducing hydrogen bond donors is critical for blood-brain barrier penetration [1]. In contrast, the 1-unsubstituted analog (CAS 657428-55-2) possesses one hydrogen bond donor (H_Donors = 1), which can reduce CNS permeability and increase P-glycoprotein efflux susceptibility [2]. The N-methyl group also eliminates a potential site of Phase II metabolism (N-glucuronidation), a documented metabolic pathway for NH-containing pyrazoles [5].

Sonogashira Coupling for Alkyne-Functionalized Probe Synthesis

The 3-iodo substituent is the preferred halogen for Sonogashira cross-coupling with terminal alkynes, reacting under milder conditions (room temperature to 60 °C) than the corresponding 3-bromo analog, which typically requires elevated temperatures or specialized ligands [1][6]. This enables the late-stage installation of alkyne handles for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) in chemical biology probe synthesis, a transformation where the 3-unsubstituted analog (CAS 1268520-16-6) offers no direct reactivity [1].

Industrial-Scale Procurement for GMP Intermediate Supply in Preclinical Development

The compound's commercial availability at 98% purity from ISO-certified manufacturers, combined with its orthogonal Boc protection strategy that streamlines multi-step synthesis, makes it suitable for scaling beyond discovery quantities [4]. The documented pricing structure (e.g., $1,035/g from AChemBlock) and multi-gram availability support procurement planning for preclinical candidate advancement, where batch-to-batch consistency and impurity control are regulatory requirements .

Quote Request

Request a Quote for tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.